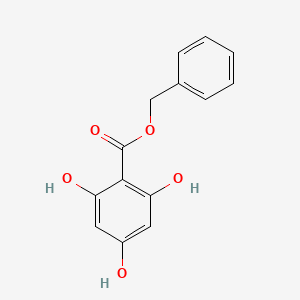

Benzyl 2,4,6-trihydroxybenzoate

Description

2-Fluoro-5,5-dimethylmorpholin-3-one is a fluorinated heterocyclic compound featuring a morpholinone core substituted with a fluorine atom at position 2 and two methyl groups at position 3. Morpholinones are six-membered lactams with one oxygen and one nitrogen atom, making them versatile intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

benzyl 2,4,6-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O5/c15-10-6-11(16)13(12(17)7-10)14(18)19-8-9-4-2-1-3-5-9/h1-7,15-17H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMHHMURPNVWQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=C(C=C(C=C2O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,4,6-trihydroxybenzoate typically involves the esterification of 2,4,6-trihydroxybenzoic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

On an industrial scale, the production of Benzyl 2,4,6-trihydroxybenzoate may involve more efficient and scalable methods, such as continuous flow processes or the use of alternative catalysts that offer higher yields and selectivity. These methods are designed to optimize the reaction conditions and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,4,6-trihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl alcohol derivatives. Substitution reactions can lead to the formation of various ethers or esters .

Scientific Research Applications

Benzyl 2,4,6-trihydroxybenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.

Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer progression.

Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 2,4,6-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In the context of its anticancer activity, the compound may inhibit enzymes such as cyclin-dependent kinases (CDKs) and disrupt signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Morpholinone Derivatives

The morpholinone scaffold is common in bioactive molecules. Key analogs include:

(a) 6-[(Benzyloxy)methyl]-5,5-dimethylmorpholin-3-one (CAS 2319805-99-5)

- Structure : Shares the 5,5-dimethylmorpholin-3-one core but substitutes position 6 with a benzyloxymethyl group instead of fluorine at position 2.

- Applications may differ in drug delivery systems or prodrug design .

(b) 5-Fluorooxindole (CAS 56341-41-4)

- Structure: Contains a fluorinated indole ring rather than a morpholinone.

- Impact: The indole core is planar and aromatic, favoring interactions with hydrophobic enzyme pockets. In contrast, the morpholinone’s lactam ring offers hydrogen-bonding capability, making it more suitable for polar binding sites .

Fluorinated Heterocycles

(a) (2E,6E)-2,6-Bis(2-fluoro-5-methoxyphenylmethylene)cyclohexanone

- Structure: A curcumin derivative with two 2-fluoro-5-methoxyphenyl groups conjugated to a cyclohexanone core.

- Impact: The extended π-system enables applications in photodynamic therapy or as fluorescent probes, contrasting with the morpholinone’s role in small-molecule drug scaffolds .

(b) 1-Fluoronaphthalene (CAS Not Provided)

- Structure : A simple aromatic hydrocarbon with a fluorine substituent.

- Impact: Lacks the heteroatoms and polarity of morpholinone derivatives, limiting its utility in targeted drug design but useful in materials science .

Structural and Functional Analysis

Substituent Effects

- Fluorine at Position 2: Enhances electronegativity and hydrogen-bond acceptor capacity compared to non-fluorinated analogs like 5,5-dimethylmorpholin-3-one. This may improve binding affinity in enzyme active sites .

- For example, benzyloxymethyl substitution in CAS 2319805-99-5 increases molecular weight (249.3 g/mol vs. ~175 g/mol for the fluoro analog) and logP values .

Spectroscopic and Crystallographic Data

- NMR Trends: Fluorine atoms cause significant deshielding in adjacent carbons (e.g., 1H NMR shifts at δ 158.7 ppm for C2 in related fluorinated indoloquinolines ).

- Crystal Packing: Fluorine’s small size and high electronegativity influence molecular conformation. For example, in (2E,6E)-2,6-bis(2-fluoro-5-methoxyphenylmethylene)cyclohexanone, fluorophenyl groups adopt dihedral angles of ~45–54° relative to the central ring, optimizing van der Waals interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.